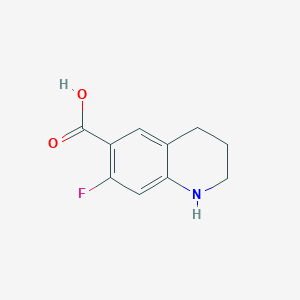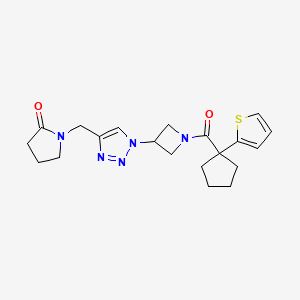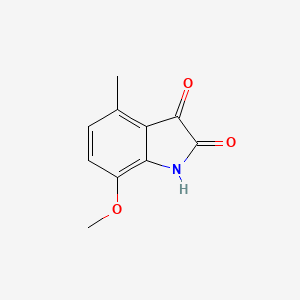
7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is a synthetic compound with the CAS Number: 1936263-26-1 . It has a molecular weight of 195.19 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C10H10FNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h4-5,12H,1-3H2,(H,13,14)" .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 195.19 .Aplicaciones Científicas De Investigación
Antimycobacterial Activities
7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives have shown promising antimycobacterial activities. For instance, Senthilkumar et al. (2009) synthesized various novel fluoroquinolones with significant in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug-resistant strains (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009). Additionally, Senthilkumar et al. (2008) reported that certain synthesized compounds from this class significantly reduced mycobacterial load in lung and spleen tissues in an in vivo animal model (Senthilkumar, Dinakaran, Banerjee, Devakaram, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Antibacterial Properties
Research by Ziegler et al. (1989) and Cooper et al. (1990) demonstrated that this compound derivatives possess significant antibacterial activity. These derivatives were more active against Gram-positive and Gram-negative bacteria compared to other compounds (Ziegler, Curran, Kuck, Harris, & Lin, 1989); (Cooper, Klock, Chu, & Fernandes, 1990).
Anticancer Potential
Al-Trawneh et al. (2010) reported on the synthesis of tetracyclic fluoroquinolones with notable antibacterial and anticancer activities. They demonstrated growth inhibition against breast tumor and non-small cell lung cancer cells, highlighting the potential dual use of these compounds in cancer therapy (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h4-5,12H,1-3H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNJQCDUYGIVGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B2418280.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B2418286.png)
![4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2418287.png)
![N-cyclohexyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2418288.png)

![{[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]sulfanyl}acetic acid](/img/structure/B2418291.png)

![1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2418293.png)
![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2418295.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-4-carboxamide](/img/structure/B2418296.png)
![N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2418297.png)
![(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B2418301.png)
